molecular formula C11H9FN2O2 B12115256 methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate

methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate

Cat. No.: B12115256
M. Wt: 220.20 g/mol
InChI Key: PHPKPEZVRXCQLR-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate is a synthetic benzoate ester characterized by a fluorine atom at the 2-position and a pyrazole ring at the 5-position of the benzene core. Its structure combines electron-withdrawing (fluoro) and heterocyclic (pyrazole) substituents, which influence its physicochemical and biological properties. The fluorine atom enhances metabolic stability and lipophilicity, while the pyrazole moiety may contribute to hydrogen-bonding interactions or biological activity .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 2-fluoro-5-(1H-pyrazol-5-yl)benzoate

InChI

InChI=1S/C11H9FN2O2/c1-16-11(15)8-6-7(2-3-9(8)12)10-4-5-13-14-10/h2-6H,1H3,(H,13,14)

InChI Key

PHPKPEZVRXCQLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=NN2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent to form the pyrazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Hydrolysis: 2-fluoro-5-(1H-pyrazol-3-yl)benzoic acid.

Scientific Research Applications

Antiviral Activity

Research has indicated that pyrazole derivatives, including methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate, exhibit significant antiviral properties. For instance, studies on related compounds have shown inhibition of human dihydroorotate dehydrogenase (DHODH), which is crucial for viral replication processes . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance antiviral efficacy against viruses like measles .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Similar pyrazole derivatives have demonstrated promising results against various pathogens, including fungi and bacteria. For example, compounds with similar structural motifs showed significant antifungal activity against dermatophytes and filamentous fungi, which could be extrapolated to this compound .

Synthetic Routes

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with pyrazole intermediates under specific conditions that favor the formation of the desired ester . The incorporation of fluorine at the 2-position is particularly noteworthy as it often enhances the lipophilicity and bioactivity of the resulting compound.

Structure-Activity Relationships

SAR studies reveal that the presence of fluorine and other substituents on the pyrazole ring significantly influences biological activity. For example, variations in substituents at different positions on the pyrazole can modulate selectivity and potency against specific biological targets such as enzymes involved in disease pathways .

Inhibition of Meprin Enzymes

A notable case study involved the evaluation of pyrazole-based inhibitors against meprin enzymes, where this compound was tested alongside other derivatives. It was found to exhibit potent inhibitory activity with a favorable selectivity profile, suggesting its potential as a therapeutic agent in conditions where meprin activity is implicated .

Antioxidant Activity

Another study assessed the antioxidant properties of pyrazole compounds similar to this compound. The evaluation involved DPPH radical scavenging assays, where certain derivatives displayed significant antioxidant activity, highlighting their potential in combating oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntiviralPyrazole derivativesInhibition of DHODH; reduced viral replication
AntimicrobialSimilar pyrazole compoundsSignificant antifungal activity
AntioxidantPyrazole-based compoundsHigh DPPH scavenging ability
Enzyme InhibitionMeprin inhibitorsPotent inhibition with favorable selectivity

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and fluorine atom. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituents Purity Key Properties/Applications Reference
This compound ~235.19 (estimated) 2-F, 5-pyrazole N/A Synthetic intermediate, drug design Inferred
Compound 1 359.14 4-Benzyl, 5-furan, pyrazole >98% High binding affinity [1]
Methyl 2-fluoro-5-(trifluoromethyl)benzoate 222.13 2-F, 5-CF₃ >95% Lipophilic, metabolic stability [6]
Methyl benzoate 136.15 None (parent compound) N/A Fragrance, low toxicity [4, 7]
Compound 5 182.17 2,4-diOH, 6-CH₃ N/A α-Glucosidase inhibition [8]

Key Research Findings

  • Substituent Effects : Fluorine and pyrazole groups synergistically improve metabolic stability and hydrogen-bonding capacity, distinguishing the target compound from natural benzoates (e.g., methyl benzoate) .
  • Synthetic Utility : Fluorinated benzoates (e.g., compounds) are prioritized in drug discovery for their balance of lipophilicity and stability, a trait likely shared by the target compound .

Biological Activity

Methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a pyrazolyl group, which contribute to its distinct chemical properties. The fluorine atom enhances the compound's lipophilicity and can influence its binding affinity to biological targets, while the pyrazolyl moiety is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, studies have indicated that pyrazole derivatives can inhibit Aurora kinases, which are involved in cell cycle regulation .
  • Antimicrobial Activity : Research suggests that similar pyrazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups like fluorine has been linked to enhanced antibacterial efficacy .

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayIC50/EffectivenessReference
Kinase InhibitionAurora-A/BIC50 = 0.040 μM
AntimicrobialStaphylococcus aureusMIC = 6.25 µg/mL
AnticancerHeLa CellsGI50 = 0.34 μM
Enzyme InteractionMeprin α/βModulation observed

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on HeLa cells, revealing a notable inhibition of cell growth at low micromolar concentrations. This suggests potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits strong antimicrobial activity against various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant effectiveness compared to traditional antibiotics .
  • Enzyme Inhibition Studies : The compound's ability to inhibit meprin enzymes was explored, with findings suggesting that structural modifications can enhance selectivity and potency against these targets, relevant in cancer and fibrotic diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing methyl 2-fluoro-5-(1H-pyrazol-3-yl)benzoate?

  • Methodological Answer : The compound can be synthesized via coupling reactions between fluorobenzoate esters and pyrazole derivatives. For example, Mannich reactions (as described for analogous compounds in ) or Suzuki-Miyaura cross-coupling (if halogenated intermediates are used). Key steps include:

  • Protecting/deprotecting functional groups (e.g., ester hydrolysis followed by re-esterification).
  • Optimizing reaction conditions (e.g., using Na₂S₂O₅ in DMF under nitrogen, as in ).
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
    • Critical Considerations : Monitor reaction progress with TLC and adjust catalyst loading (e.g., Pd catalysts for coupling) to minimize side products .

Q. How can the structure of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H NMR (look for fluorine coupling in aromatic protons, ~δ 7.0–8.5 ppm), 13C NMR (ester carbonyl at ~δ 165–170 ppm), and 19F NMR (fluorine environment analysis).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ (expected m/z ~264.07 for C₁₂H₉FN₂O₂).
  • FT-IR : Ester C=O stretch (~1720 cm⁻¹) and pyrazole N-H stretch (~3200 cm⁻¹).
    • Validation : Compare spectral data with computational predictions (e.g., ACD/Labs software, as in ) .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (common for esters above 150°C).
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (λmax ~270–300 nm).
  • Hydrolysis Risk : Avoid prolonged exposure to aqueous bases; test stability in buffers (pH 2–12) via HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or enzymes). Focus on pyrazole-fluorobenzoate pharmacophores.
  • QSAR Analysis : Correlate substituent effects (e.g., fluorine position, pyrazole substitution) with activity data from in vitro assays.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic effects (e.g., fluorine’s electron-withdrawing impact on ester reactivity) .

Q. How can contradictory data in synthesis yields or purity be resolved?

  • Methodological Answer :

  • Root-Cause Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst batch) across studies. For example, reports DMF as optimal, while uses reflux with aryl acids.
  • By-Product Identification : Use LC-MS to detect impurities (e.g., de-esterified products or pyrazole dimerization).
  • Reproducibility Protocol : Standardize anhydrous conditions and inert atmospheres to mitigate variability .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Test DMSO/PEG-400 mixtures (common for lipophilic esters).
  • Salt Formation : Explore sodium or potassium salts via ester hydrolysis (adjust pH to 7–8).
  • Nanoformulation : Encapsulate in PLGA nanoparticles; characterize via dynamic light scattering (DLS) and dialysis release studies .

Q. How does the fluorine substituent influence spectroscopic and reactivity profiles?

  • Methodological Answer :

  • 19F NMR Shielding : Compare chemical shifts with non-fluorinated analogs (e.g., δ −110 to −120 ppm for aromatic F).
  • Electrophilic Reactivity : Fluorine’s meta-directing effect may alter regioselectivity in further functionalization (e.g., nitration or halogenation).
  • Stability Studies : Use accelerated stability testing (40°C/75% RH) to assess fluorine’s role in degradation pathways .

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